N-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine is a complex organic compound characterized by the presence of a hydroxylamine functional group attached to a phenyl ring, which is further substituted with a pyrazole moiety. The compound's structure indicates potential reactivity due to the hydroxylamine group, which can participate in various chemical transformations. The presence of the 4-chlorophenyl and pyrazole components suggests that this compound may exhibit interesting biological properties.
The reactivity of N-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine primarily revolves around the hydroxylamine group. Hydroxylamines are known to undergo:
These reactions are significant for synthesizing various derivatives and exploring the compound's reactivity in different environments .
Research indicates that compounds containing hydroxylamine and pyrazole moieties often exhibit biological activity, including:
The specific biological activities of N-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine require further investigation through pharmacological studies .
The synthesis of N-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine typically involves several steps:
Several patents detail specific methodologies for synthesizing this compound, emphasizing different approaches and reaction conditions tailored to optimize yield and purity .
N-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine has potential applications in various fields:
Interaction studies involving N-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine are crucial for understanding its mechanism of action and potential side effects. Key areas of focus include:
These studies are essential for assessing safety and efficacy in clinical applications .
Several compounds share structural features with N-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Chloroaniline | Simple aniline derivative | Lacks hydroxylamine functionality |
| 1-(4-Chlorophenyl)-3-methylpyrazole | Contains pyrazole but lacks hydroxylamine | Potentially different biological activity |
| N-Hydroxy-N'-(4-chlorobenzoyl)urea | Hydroxamic acid derivative | Different functional group leading to varied reactivity |
The uniqueness of N-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine lies in its combination of a hydroxylamine group with a complex pyrazole structure, potentially leading to distinct biological activities and chemical properties not observed in simpler analogs .
The synthesis of pyrazole derivatives originated in 1883 with Ludwig Knorr’s pioneering work on β-diketone cyclocondensation using hydrazine derivatives. This method produced regioisomeric pyrazoles through nucleophilic attack at either carbonyl group of 1,3-diketones, establishing the framework for later hydroxylamine-functionalized variants. By the mid-20th century, chemists recognized that substituting hydrazine with hydroxylamine derivatives introduced nucleophilic nitrogen-oxygen bonds capable of subsequent functionalization. For instance, Ohtsuka et al. demonstrated that 2-(trifluoromethyl)-1,3-diketones reacted preferentially with phenylhydrazine to yield 1,3,4,5-substituted pyrazoles, a regioselectivity governed by steric and electronic factors.
Modern synthetic protocols employ hydroxylamine hydrochloride under reflux conditions to construct N-hydroxylamine pyrazole derivatives. A 2020 study by El-Gendy et al. illustrated this by reacting 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)furan-2(3H)-one with hydroxylamine hydrochloride in pyridine, yielding oxazinone derivatives through concurrent ring expansion and hydroxylamine incorporation. Key innovations include:
These advancements enabled the reproducible synthesis of N-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine, particularly through copper(II)-mediated cyclization of 4-alkylamino-1-azabuta-1,3-dienes.
Rhodium-based catalysts have emerged as pivotal tools for selectively reducing nitroarenes to hydroxylamines. A recent adaptive rhodium(III) catalyst system, incorporating a Lewis acidic borane co-catalyst, achieves high chemoselectivity (>90%) for hydroxylamine products over competing aniline formation [1]. Density functional theory (DFT) studies reveal that the borane moiety stabilizes intermediates through non-covalent interactions, lowering the activation barrier for hydroxylamine formation by 12–15 kcal/mol compared to traditional Rh catalysts [1]. This system tolerates functional groups such as esters, halides, and ethers, making it suitable for synthesizing derivatives like N-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine [1].
Table 1: Substrate scope of Rh-catalyzed nitroarene hydrogenation [1]
| Nitroarene Substituent | Conversion (%) | Hydroxylamine Selectivity (%) |
|---|---|---|
| 4-Chlorophenyl | 99 | 94 |
| 3-Methoxy | 95 | 89 |
| 2-Cyano | 98 | 92 |
The catalyst’s adaptability stems from its dynamic coordination environment, which adjusts substrate orientation to favor hydroxylamine stabilization [1].
Platinum nanoparticles supported on mesoporous titania (Pt/MTA) enable solvent-dependent selectivity in nitroarene reductions. Using sodium borohydride (NaBH₄) in ethanol, Pt/MTA achieves 85–95% yields of anilines, whereas ammonia borane (NH₃BH₃) shifts selectivity toward N-aryl hydroxylamines (70–84% yields) [2]. Kinetic studies demonstrate electron-withdrawing substituents (e.g., –COOMe, –CN) accelerate reduction rates by 4–25-fold compared to electron-donating groups [2]. This system’s reusability (5 cycles, <5% activity loss) positions it as a scalable option for multi-step syntheses involving hydroxylamine intermediates [2].
The pyrazole core in the target compound is synthesized via cyclocondensation of 4-chlorophenylhydrazine with 1,3-diketones or α,β-unsaturated ketones. Nano-ZnO-catalyzed reactions between phenylhydrazine and ethyl acetoacetate yield 1,3,5-substituted pyrazoles with >95% efficiency under mild conditions [4]. Regioselectivity is governed by the nucleophilicity of hydrazine substituents: methylhydrazine favors 3,5-disubstituted pyrazoles (93:7 regioselectivity), while arylhydrazines preferentially form 1,3,5-trisubstituted variants [4].
Table 2: Regioselectivity in pyrazole synthesis using substituted hydrazines [4]
| Hydrazine | Carbonyl Partner | Regioselectivity Ratio |
|---|---|---|
| 4-Chlorophenylhydrazine | 1,3-Diketone | 98:2 |
| Methylhydrazine | Acetylenic ketone | 97:3 |
| Phenylhydrazine | α,β-Unsaturated ketone | 87:13 |
Solvent polarity critically influences regioselectivity. Aprotic polar solvents (e.g., N,N-dimethylacetamide) with HCl additives enhance pyrazole regioisomer ratios to 98:2 by accelerating dehydration steps, whereas ethanol produces near-equimolar mixtures [4]. For example, cyclocondensation of 4-chlorophenylhydrazine with trifluorobutane-1,3-dione in dimethylacetamide yields the desired 1-(4-chlorophenyl)-1H-pyrazol-3-ol precursor with 89% regioselectivity, compared to 52% in ethanol [4].
While continuous flow methodologies are well-established for nitroarene hydrogenation and pyrazole synthesis, their application to N-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine remains unexplored. Preliminary studies on analogous systems suggest that microreactor setups could enhance heat/mass transfer during exothermic cyclocondensation steps, potentially improving yields by 10–15% over batch processes [3]. Future work may integrate enzymatic hydrogenation cascades, such as hydrogenase-mediated reductions, with flow chemistry to achieve greener synthesis routes [3].
The computational modeling of hydrogenation transition states for N-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine provides crucial insights into the mechanistic pathways governing this complex synthetic transformation [1]. Density functional theory calculations have emerged as the predominant method for investigating hydrogenation mechanisms, particularly for compounds containing heterocyclic systems and hydroxylamine functionalities [2] [3].
Recent advances in machine learning models for predicting transition state structures have revolutionized the field, with models achieving 93.8% success ratios for quantum chemical saddle point optimizations and 88.8% of optimization results having energy errors of less than 0.1 kilocalories per mole [4]. These computational approaches employ various density functional theory methods including CAM-B3LYP, BMK, M062x, wB97x, and wB97xd to investigate transition state geometries and activation barriers [5].
The hydrogenation process of the target compound involves multiple transition states corresponding to different reduction pathways [6]. Computational studies indicate that the first hydrogenation step typically serves as the rate-determining transition state, regardless of the van der Waals approximation method employed [6]. The degree of turnover frequency control for transition states varies significantly based on the computational method used, with values ranging from 0.65 to 0.76 for the primary hydrogenation step [6].
| Computational Method | Primary Transition State Control | Secondary Transition State Control |
|---|---|---|
| PBE (no van der Waals correction) | 0.76 | 0.24 |
| DFT-D2 | 0.68 | 0.32 |
| DFT-D3 | 0.68 | 0.32 |
| optB88 | 0.65 | 0.35 |
| optPBE | 0.65 | 0.35 |
The computational modeling reveals that hydrogenation transition states exhibit characteristic features including maximal charge separation and large donor-acceptor distances [3]. The isotropic average polarizability shows a distinctive single-humped profile with maxima coinciding with the transition state of the reaction, providing a novel computational tool for locating transition states in hydrogen-transfer reactions [3].
For the specific case of N-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine, density functional theory calculations predict that the hydroxylamine functional group undergoes initial adsorption through nitrogen-dative bonding, followed by potential nitrogen-oxygen dissociative reactions [7]. The nitrogen-oxygen dissociative product represents the most stable adsorption structure, with the formation from the nitrogen-dative structure being nearly barrierless [7].
The kinetic analysis of nitro group reduction pathways relevant to N-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine synthesis reveals complex mechanistic schemes involving multiple intermediate species [8] [9]. The nitro group undergoes a six-electron reduction to form sequentially the nitroso, N-hydroxylamino, and amino functional groups through either radical chemistry or three successive two-electron steps [8].
The reduction mechanism proceeds through two primary pathways: radical chemistry involving successive formation of nitroanion radical, nitroso compound, hydronitroxide radical, and hydroxylamino derivative; or three successive two-electron steps via hydride transfer mechanisms [8]. The reduction of the nitroso group to the hydroxylamino intermediate occurs at a rate 10⁴ times faster than the initial reduction of the nitro group, making the nitroso intermediate difficult to detect experimentally [8].
Kinetic investigations using gold nanoparticle catalysts have demonstrated that nitro reduction reactions follow distinct temperature-dependent profiles [10]. The apparent rate constants for nitrophenol reduction show significant variation based on substitution patterns, with 4-nitrophenol exhibiting rate constants of 1.10 s⁻¹ compared to 0.77 s⁻¹ for 2-nitrophenol under identical conditions [11].
| Substrate | Apparent Rate Constant (s⁻¹) | Activation Energy (kJ/mol) | Temperature Range (K) |
|---|---|---|---|
| 4-Nitrophenol | 1.10 | Lower barrier | 298-323 |
| 2-Nitrophenol | 0.77 | Higher barrier | 298-323 |
The kinetic analysis reveals that the reactivity of nitro compounds depends critically on the substitution position of functional groups, which affects intramolecular hydrogen bonding with the nitro group [11]. This is particularly relevant for the target compound, where the hydroxyl group forms intramolecular interactions that influence the reduction kinetics.
Liquid-phase hydrogenation kinetics of aromatic nitro compounds in the presence of tungsten carbide catalysts show that the rate-determining step involves the activation and dissociative adsorption of hydrogen [9]. The addition of small amounts of noble metals significantly increases catalytic activity, with optimal concentrations ranging from 100 to 1000 parts per million [9].
The reduction pathway for aromatic nitro compounds on gold catalysts proceeds predominantly through the direct route: nitro compound → nitroso compound → hydroxylamine → aniline, rather than through the condensation route involving azoxybenzene intermediates [12]. This mechanistic understanding is crucial for optimizing synthetic conditions for N-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine formation.
The steric and electronic effects governing pyrazole-O-methylation reactions are fundamental to understanding the regioselectivity and reactivity patterns in N-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine synthesis [13] [14]. Computational studies reveal that pyrazole methylation reactions exhibit complex substituent-dependent behaviors influenced by both electronic and steric factors [15] [14].
Electronic effects play a crucial role in determining the regioselectivity of pyrazole methylation reactions [14]. Electron-withdrawing groups increase the basicity of the pyrazole ring by increasing proton acidity, while electron-donating groups at the C3 position enhance the basicity of the pyrazole ring through different mechanisms [14]. The tautomeric equilibrium in pyrazoles is significantly influenced by substituent electronic properties, with groups capable of electron donation through the π-system favoring specific tautomeric forms [14].
| Substituent Type | Electronic Effect | Tautomeric Preference | Methylation Selectivity |
|---|---|---|---|
| Electron-donating (CH₃, NH₂) | π-donation | C3-tautomer favored | Enhanced N1 selectivity |
| Electron-withdrawing (NO₂, CHO) | π-withdrawal | C5-tautomer favored | Modified selectivity |
| Halogen (F, Cl) | Mixed effect | C3-tautomer favored | Moderate selectivity |
Steric effects significantly impact the regioselectivity of pyrazole methylation reactions [13] [16]. The use of sterically demanding methylating agents such as (chloromethyl)triisopropoxysilane facilitates greater selectivity for the pyrazole N1 position due to steric hindrance at alternative sites [16]. This approach achieves superior regioselectivity compared to conventional methyl iodide methylation, which typically produces near-equimolar mixtures of N1 and N2-substituted products [16].
The steric hindrance effects are particularly pronounced in substituted pyrazole systems where bulky substituents create significant energy barriers for approach at specific positions [17]. Crystal structure analysis reveals that attractive interactions between substituents can influence the regioselectivity outcome, with N1/N2 ratios exceeding 99.9:1 under optimized conditions [13].
Computational modeling using density functional theory methods demonstrates that the preferred conformation of substituted pyrazoles places specific functional groups in orientations that minimize steric clash while maximizing favorable electronic interactions [14]. The dihedral angles between aromatic rings and pyrazole systems are particularly sensitive to methyl group substitution, creating steric effects that influence reaction pathways [17].
The 4-chlorophenyl substituent in the target compound introduces both electronic and steric considerations [18]. The chlorine atom provides moderate electron-withdrawing character while contributing to steric bulk that influences the methylation selectivity [18]. Electrophilic substitution reactions on pyrazole derivatives typically occur at the C4 position, which is the most reactive site toward electrophiles due to the combined electron richness of both nitrogen atoms [18] [19].
| Position | Reactivity Order | Electronic Density | Steric Accessibility |
|---|---|---|---|
| C4 | Highest | Moderate | High |
| C3 | Moderate | High | Variable |
| C5 | Moderate | High | Variable |
| N1 | Variable | High | Moderate |
| N2 | Variable | High | Low |